molecular formula C13H12O2 B1666310 1-Methoxy-3-phenoxybenzene CAS No. 1655-68-1

1-Methoxy-3-phenoxybenzene

Cat. No. B1666310
CAS RN: 1655-68-1
M. Wt: 200.23 g/mol
InChI Key: CBVXNDCIOLXDFD-UHFFFAOYSA-N
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Patent
US05916922

Procedure details

3-Methoxyphenol (287.4 g; 2.3 Mol), 316.0 g (2.0 Mol) of bromobenzene, 552 g (4.0 Mol) of K2CO3, 12.0 g (0.19 Mol) of activated copper (prepared according to Org. Syn. Coll. Vol. II, p 445-6), Cu(II) acetate hydrate 2.0 g (11 mMol), CuO powder (2.0 g; 25 mMol), and 2.0 g of copper sulfate (13 mMol) were combined in 1500 mL of dry pyridine. The resultant mixture was heated under reflux for 3 days. After cooling, the mixture was concentrated under reduced pressure, then treated with 6N HCl. Extraction was carried out with ether. The combined organics were washed with water, dilute NaOH, and water, then concentrated under reduced pressure. The residue was distilled in vacuo to give 3-phenoxyanisole, distilling at 138-40° C./2 mm pressure, 119 g (75% yield). H1NMR (CDCl3) d: 3.81 (s, 3 H), 6.61 (m, 2 H), 6.68 (d, J=7.8 Hz, 1 H), 7.06 (d, J=8.3, 2 H), 7.14 (t, J=7.4 Hz, 1 H), 7.25 (t, J=8.4 Hz, 1 H), 7.37 (t, J=7.8 Hz, 2 H).
Quantity
287.4 g
Type
reactant
Reaction Step One
Quantity
316 g
Type
reactant
Reaction Step Two
Name
Quantity
552 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II) acetate hydrate
Quantity
2 g
Type
reactant
Reaction Step Four
[Compound]
Name
CuO
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1500 mL
Type
solvent
Reaction Step Seven
Quantity
12 g
Type
catalyst
Reaction Step Eight
Quantity
2 g
Type
catalyst
Reaction Step Nine
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>N1C=CC=CC=1.[Cu].S([O-])([O-])(=O)=O.[Cu+2]>[O:9]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][CH:6]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
287.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Step Two
Name
Quantity
316 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
552 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Cu(II) acetate hydrate
Quantity
2 g
Type
reactant
Smiles
Step Five
Name
CuO
Quantity
2 g
Type
reactant
Smiles
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Eight
Name
Quantity
12 g
Type
catalyst
Smiles
[Cu]
Step Nine
Name
Quantity
2 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 6N HCl
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
The combined organics were washed with water, dilute NaOH, and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.